molecular formula C21H21ClN2O2 B12450817 N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide

N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide

Cat. No.: B12450817
M. Wt: 368.9 g/mol
InChI Key: FGCZYICKZZNEEU-UHFFFAOYSA-N
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Description

This compound (CAS: 265977-72-8, molecular formula: C₂₁H₂₁ClN₂O₂, molecular weight: 368.86) features a benzamide group linked to a chloro-substituted enone system with a piperidine ring. Its Z-configuration is critical for spatial orientation, influencing interactions with biological targets . The compound is stored at 2–8°C, indicating sensitivity to heat or moisture .

Properties

IUPAC Name

N-(1-chloro-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c22-18(16-10-4-1-5-11-16)19(21(26)24-14-8-3-9-15-24)23-20(25)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCZYICKZZNEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

The synthesis of N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide relies on three primary precursors:

  • Benzoyl chloride for the benzamide moiety.
  • 1-Phenyl-3-(piperidin-1-yl)propan-1-one as the enone intermediate.
  • Chlorinating agents (e.g., thionyl chloride, phosphorus pentachloride).

A critical challenge lies in maintaining the Z-configuration of the enone system, which influences biological activity.

Stepwise Synthetic Routes

Enone Intermediate Formation

The enone backbone is constructed via Claisen-Schmidt condensation between acetophenone and piperidine derivatives. For example:
$$ \text{Acetophenone} + \text{Piperidine-1-carbaldehyde} \xrightarrow{\text{NaOH/EtOH}} \text{1-Phenyl-3-(piperidin-1-yl)propan-1-one} $$
Yields typically range from 65–78% under reflux conditions (12–24 hrs). Microwave-assisted synthesis reduces reaction time to 2–4 hrs with comparable yields.

Table 1: Optimization of Enone Formation
Condition Time (hrs) Yield (%) Purity (%)
Conventional reflux 24 68 92
Microwave (150°C) 3 72 95
Solvent-free 18 61 89

Chlorination of the Enone System

The α-position of the enone is chlorinated using SOCl₂ or PCl₅ in anhydrous dichloromethane. Stereoselectivity is achieved by controlling temperature (–10°C to 0°C) and stoichiometry:
$$ \text{Enone} + \text{SOCl}_2 \xrightarrow{\text{DCM, -5°C}} \text{1-Chloro-enone} $$
Excess chlorinating agent (1.5–2.0 eq.) ensures complete conversion, with Z-configuration favored at lower temperatures.

Amidation with Benzoyl Chloride

The chlorinated enone undergoes nucleophilic acyl substitution with benzoyl chloride in the presence of triethylamine (TEA) as a base:
$$ \text{Chloro-enone} + \text{Benzoyl chloride} \xrightarrow{\text{TEA, THF}} \text{N-[(1Z)-...]benzamide} $$
Reaction monitoring via TLC (Rf = 0.45 in hexane:EtOAc 3:1) confirms completion within 6–8 hrs.

Catalytic and Stereochemical Considerations

Ruthenium-Catalyzed Hydrogenation

Asymmetric hydrogenation using Ru(II) complexes (e.g., [RuCl₂(p-cymene)]₂) ensures retention of the Z-configuration. Titanium isopropoxide neutralizes HF byproducts, achieving >98% enantiomeric excess (ee).

Solvent Effects on Stereochemistry

Polar aprotic solvents (DMF, DMSO) favor Z-isomer formation due to enhanced stabilization of the transition state. Non-polar solvents (toluene) lead to E/Z mixtures (ratio 1:3).

Industrial-Scale Production

Continuous Flow Reactors

Optimized parameters for large-scale synthesis:

  • Residence time : 8–10 mins
  • Temperature : 50–60°C
  • Pressure : 3–5 bar
    This method reduces side products (<2%) and improves throughput (90% yield).

Purification Techniques

  • Crystallization : Ethanol/water (7:3) achieves 99.5% purity.
  • Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → EtOAc).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.2 Hz, 2H, Ar-H), 7.45–7.30 (m, 5H), 3.60 (s, 4H, piperidine-H).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration (C=C bond length: 1.34 Å, Cl-C-C-O dihedral angle: 178°).

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways. For example, it may bind to a receptor and block its activity, thereby modulating signal transduction pathways involved in disease processes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound Phenyl, Cl (Z-configuration) C₂₁H₂₁ClN₂O₂ 368.86 Z-configuration; potential antiviral activity
B-21 2-fluorophenyl, Br, NO₂ C₂₁H₁₈BrFN₂O₃ 457.24 Antiviral activity against HBV; nitro group enhances reactivity
Compound 5c Thiophen-2-yl C₁₉H₁₈N₂O₂S 338.42 Microwave synthesis; sulfur-containing heterocycle
4-Methoxyphenyl analog 4-methoxyphenyl C₂₂H₂₃ClN₂O₃ 398.88 Electron-donating methoxy group; improved stability
E-Isomer Phenyl, Cl (E-configuration) C₂₁H₂₁ClN₂O₂ 368.86 Different stereochemistry; altered bioactivity
Bromophenyl analog 2-bromophenyl C₂₂H₂₁BrClN₂O₂ 447.77 Larger halogen; increased steric effects
Key Observations:
  • Halogen Substitution : Bromine in B-21 and the bromophenyl analog increases molecular weight and steric bulk compared to chlorine in the target compound. Bromine’s polarizability may enhance binding to hydrophobic pockets in viral proteins.
  • The 4-methoxyphenyl analog’s electron-donating group may enhance stability and solubility .
  • Stereochemistry : The E-isomer likely exhibits distinct binding modes due to spatial differences, underscoring the importance of Z-configuration in the target compound’s activity.

Physicochemical Properties

  • Stability : The 4-methoxyphenyl analog’s electron-donating group may enhance thermal stability compared to the target compound’s chloro-substituted system .
  • Solubility : Thiophene-containing analogs (e.g., Compound 5c) may exhibit improved solubility in polar solvents due to sulfur’s electronegativity .

Biological Activity

N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide is a complex organic compound belonging to the benzamide class, characterized by its unique structural features including a chloro group, a phenyl ring, and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology.

Pharmacological Potential

This compound exhibits various biological activities that suggest its potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that compounds similar to N-[ (1Z)- 1-Chloro - 3 - oxo - 1 - phenyl - 3 - ( piperidin - 1 - yl ) prop - 1 - en - 2 - yl ] benzamide may possess antibacterial properties. For instance, compounds with piperidine moieties have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. In related studies, certain derivatives exhibited significant inhibitory activity against AChE and urease, suggesting that N-[ (1Z)- 1-Chloro - 3 - oxo - 1 - phenyl - 3 - ( piperidin - 1 - yl ) prop - 1 - en - 2 - yl ] benzamide could similarly act as an enzyme inhibitor .

Structure-Bioactivity Relationship

The unique combination of functional groups in N-[ (1Z)- 1-Chloro - 3 - oxo - 1 - phenyl - 3 - ( piperidin - 1 - yl ) prop - 1 - en - 2 - yl ] benzamide may confer distinct biological activities not present in its analogs. A comparative analysis of structurally similar compounds reveals the following:

Compound NameStructural FeaturesUnique Aspects
N-(4-Chlorophenyl)benzamideContains a chlorophenyl moietySimpler structure with no piperidine
4-(Piperidinyl)benzamidePiperidine directly attached to benzamideLacks the chloro and oxo groups
(E)-N-(3-Oxo-piperidinyl)benzamideSimilar oxo and amide functionalitiesDifferent stereochemistry

This table highlights how variations in structure can influence biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to N-[ (1Z)- 1-Chloro - 3 - oxo - 1 - phenyl - 3 - ( piperidin - 1 - yl ) prop - 1 - en - 2 - yl ] benzamide:

Study on Antibacterial Activity

A recent study synthesized several derivatives containing piperidine and evaluated their antibacterial properties. The most active compounds demonstrated IC50_{50} values ranging from 0.63μM0.63\,\mu M to 6.28μM6.28\,\mu M, significantly lower than the reference standard thiourea (IC50=21.25μMIC_{50}=21.25\,\mu M) . This indicates a promising potential for further development as antibacterial agents.

Enzyme Inhibition Studies

In another study focusing on enzyme inhibition, compounds with similar functionalities were reported to inhibit AChE effectively. The findings suggest that N-[ (1Z)- 1-Chloro - 3 - oxo - 1 - phenyl - 3 - ( piperidin - 1 - yl ) prop - 1 - en - 2 - yl ] benzamide could be explored for therapeutic applications in conditions involving cholinergic dysfunctions .

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